molecular formula C16H21N3 B8429721 1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine

1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine

Cat. No. B8429721
M. Wt: 255.36 g/mol
InChI Key: FIOJSASVXZIWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

To a solution of 1-cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine (0.132 g, 0.323 mmol) in 1,4-dioxane (2.2 mL) was added aqueous NaOH (2 N, 0.32 mL, 0.65 mmol). The reaction was heated at about 80° C. for about 96 h. Aqueous NaOH (5 N, 0.129 mL, 0.646 mmol) was added and the reaction was continued at about 80° C. for about 18 h. Aqueous NaOH (5 N, 0.065 mL, 0.323 mmol) was added and the reaction mixture was heated at about 100° C. for about 4 h. The reaction was cooled to ambient temperature, EtOAc and water were added (5 mL each) and the layers were separated. The aqueous layer was extracted with EtOAc (2×5 mL) and the combined organics were washed with water and brine (5 mL each), dried over anhydrous Na2SO4, filtered, and concd under reduced pressure. The residue was purified by silica gel chromatography eluting with a gradient of 0-100% (95/4.5/0.5) DCM/MeOH/DEA in DCM to give 1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine (0.052 g, 64%) as a tan solid: LC/MS (Table 1, Method b) Rt=1.88 min; MS m/z: 256 (M+H)+.
Name
1-cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine
Quantity
0.132 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.129 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.065 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]2[C:16]3[C:11](=[CH:12][N:13]=[C:14]4[N:19](S(C5C=CC(C)=CC=5)(=O)=O)[CH:18]=[CH:17][C:15]4=3)[CH2:10][CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].CCOC(C)=O.O>O1CCOCC1>[CH:1]1([N:7]2[C:16]3[C:11](=[CH:12][N:13]=[C:14]4[NH:19][CH:18]=[CH:17][C:15]4=3)[CH2:10][CH2:9][CH2:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
1-cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine
Quantity
0.132 g
Type
reactant
Smiles
C1(CCCCC1)N1CCCC2=CN=C3C(=C12)C=CN3S(=O)(=O)C3=CC=C(C)C=C3
Name
Quantity
0.32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.129 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.065 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at about 100° C. for about 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×5 mL)
WASH
Type
WASH
Details
the combined organics were washed with water and brine (5 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-100% (95/4.5/0.5) DCM/MeOH/DEA in DCM

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCC1)N1CCCC2=CN=C3C(=C12)C=CN3
Measurements
Type Value Analysis
AMOUNT: MASS 0.052 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.